

An In-depth Technical Guide to the Chemical Properties of Repaglinide Ethyl Ester

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Compound of Interest

Compound Name: Repaglinide ethyl ester

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of **Repaglinide ethyl ester**, a key intermediate and impurity in the synthesis of the anti-diabetic drug Repaglinide. This document collates available data on its synthesis, stability, solubility, and spectroscopic properties, along with relevant experimental contexts.

Introduction

Repaglinide is an oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus.[1] It belongs to the meglitinide class of drugs and stimulates insulin release from pancreatic β -cells.[2][3] **Repaglinide ethyl ester** is the immediate precursor in the final hydrolysis step to form Repaglinide.[4][5] As such, its chemical characteristics are of significant interest for process optimization, impurity profiling, and quality control in the manufacturing of Repaglinide. **Repaglinide ethyl ester** exists as two enantiomers, (S)-**Repaglinide ethyl ester** and (R)-**Repaglinide ethyl ester**. [6][7]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Repaglinide ethyl ester** is presented in the table below. It is important to note that the available data often pertains to one of the enantiomers or the racemic mixture.

Property	(S)- Repaglinide Ethyl Ester	(R)- Repaglinide Ethyl Ester	Racemic Repaglinide Ethyl Ester	Reference(s)
Molecular Formula	C ₂₉ H ₄₀ N ₂ O ₄	C ₂₉ H ₄₀ N ₂ O ₄	C ₂₉ H ₄₀ N ₂ O ₄	[6][7][8]
Molecular Weight	480.64 g/mol	480.6 g/mol	480.64 g/mol	[6][7][8]
IUPAC Name	ethyl 2-ethoxy-4-[2-[[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate	ethyl 2-ethoxy-4-[2-[[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate	ethyl 2-ethoxy-4-[2-[[[3-methyl-1-(2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoate	[6][7][8]
CAS Number	147770-06-7	147770-08-9	-	[7][9]
Melting Point	115-118°C	Not specified	Not specified	[10]
Solubility	Soluble in Chloroform and Methanol	Not specified	Not specified	[10]
Appearance	Not specified	Not specified	Not specified	
XLogP3	-	5.9	-	[6]

Synthesis of Repaglinide Ethyl Ester

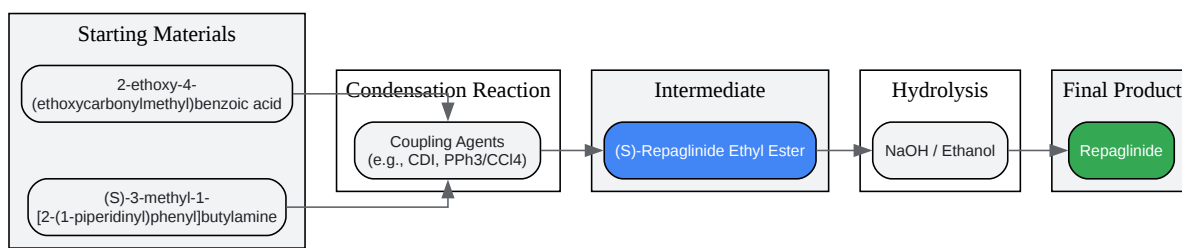
Repaglinide ethyl ester is synthesized as an intermediate in the overall synthesis of Repaglinide. The general approach involves the condensation of an appropriate amine with a carboxylic acid derivative.

A common synthetic route involves the reaction of (S)-(+)-3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine with 2-ethoxy-4-(ethoxycarbonylmethyl)benzoic acid.[4] This condensation can be achieved using various coupling agents such as carbonyldiimidazole (CDI) or triphenylphosphine/carbon tetrachloride/triethylamine.[4]

Another described method involves the condensation of 3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine with 2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid using triphenylphosphine, triethylamine, and carbon tetrachloride.[4]

The final step in the synthesis of Repaglinide is the hydrolysis of the ethyl ester group of **Repaglinide ethyl ester**, typically using a base such as sodium hydroxide in an alcoholic solvent.[5][11]

Below is a generalized workflow for the synthesis of Repaglinide, highlighting the formation of the ethyl ester intermediate.



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Caption: Generalized synthesis workflow for Repaglinide via its ethyl ester intermediate.

Stability

The stability of Repaglinide has been studied under various stress conditions, and by extension, this provides some insight into the potential stability of its ethyl ester precursor. Repaglinide is found to be most significantly degraded in acidic and oxidative media.[12] A study on the degradation of Repaglinide identified nine new degradation products under stressed conditions, which could potentially also be formed from the degradation of the ethyl ester.[12]

Spectroscopic Data

While detailed spectroscopic data specifically for **Repaglinide ethyl ester** is not extensively published in the readily available literature, analysis would be expected to be consistent with its chemical structure. Key expected spectroscopic features would include:

- ¹H NMR: Signals corresponding to the ethyl groups (triplet and quartet), aromatic protons, the piperidinyl group, the butyl chain, and the amide proton.
- ¹³C NMR: Resonances for the carbonyl carbons of the ester and amide, aromatic carbons, and aliphatic carbons of the various substituents.
- IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ester and amide, N-H stretching of the amide, and C-O stretching.
- Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (480.64 g/mol).

Mechanism of Action of the Parent Compound, Repaglinide

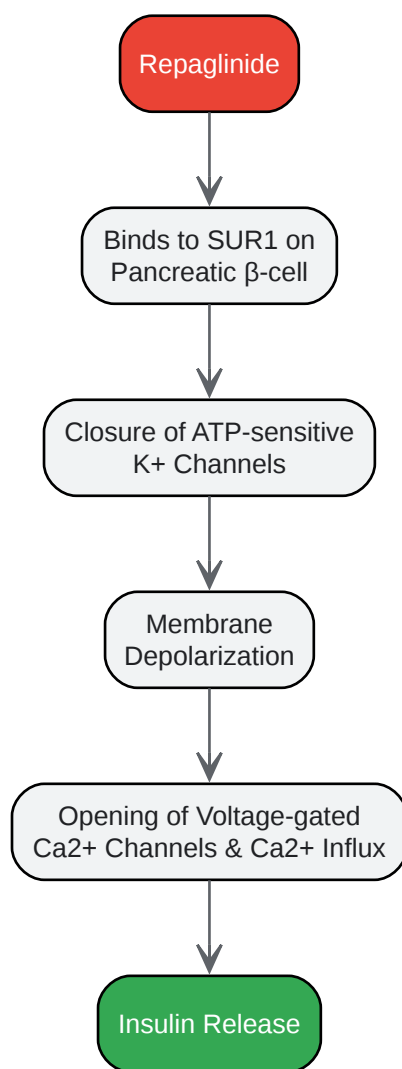
Repaglinide, the active pharmaceutical ingredient derived from the ethyl ester, exerts its therapeutic effect by stimulating insulin secretion from the pancreas.^[2]^[13] This action is dependent on the presence of functional pancreatic β -cells.^[13]

The mechanism involves the following key steps:

- Binding to SUR1: Repaglinide binds to the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (KATP) channels on the β -cell membrane.^[3]^[14]
- KATP Channel Closure: This binding leads to the closure of the KATP channels.^[2]^[13]
- Membrane Depolarization: The closure of potassium channels prevents K⁺ efflux, leading to depolarization of the β -cell membrane.^[2]^[15]
- Calcium Influx: Depolarization opens voltage-gated calcium channels, resulting in an influx of Ca²⁺ into the cell.^[13]^[15]

- Insulin Exocytosis: The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules from the β -cells.[2][15]

This signaling pathway is depicted in the diagram below.



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Caption: Mechanism of action of Repaglinide in stimulating insulin secretion.

Analytical Methodologies

The analysis of Repaglinide and its impurities, including the ethyl ester, is typically performed using high-performance liquid chromatography (HPLC).[16][17][18] A sensitive and specific HPLC-UV method has been developed for the estimation of Repaglinide in plasma.[16] Such

methods can be adapted for the quantification of **Repaglinide ethyl ester** in bulk drug substances and formulations.

Typical HPLC Method Parameters:

- Column: C18 reverse-phase column.[18]
- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer or ammonium formate).[16][18]
- Detection: UV detection at a wavelength where the analyte has significant absorbance, for instance, around 245 nm or 281.2 nm for Repaglinide.[17][18]

A general workflow for the analytical determination of Repaglinide and its impurities is outlined below.



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Caption: General workflow for the HPLC analysis of Repaglinide and its impurities.

Conclusion

Repaglinide ethyl ester is a crucial molecule in the synthesis of Repaglinide. A thorough understanding of its chemical properties, synthesis, and stability is essential for the development of robust and efficient manufacturing processes for the final active pharmaceutical ingredient. While data specifically on the ethyl ester is not as abundant as for Repaglinide itself, this guide provides a consolidated overview of the currently available information, which is vital for researchers and professionals in the field of drug development and manufacturing. Further studies to fully characterize the physicochemical and pharmacological properties of **Repaglinide ethyl ester** would be beneficial for the scientific community. would be beneficial for the scientific community.

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